tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Hypothetical ¹H NMR and ¹³C NMR spectra for tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate can be predicted based on analogous carbamates:
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1.43 | Singlet | 9H | tert-butyl | |
| 2.91 | Singlet | 3H | N-CH₃ | |
| 3.15–3.35 | Multiplet | 1H | CH(CH₂NH₂)CH₃ | |
| 2.70–2.90 | Multiplet | 2H | CH₂NH₂ | |
| 1.60 | Broad | 2H | NH₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
|---|---|---|
| 28.1 | tert-butyl C(CH₃)₃ | |
| 34.5 | N-CH₃ | |
| 50.8 | CH(CH₂NH₂)CH₃ | |
| 42.3 | CH₂NH₂ | |
| 155.7 | Carbamate C=O |
The tert-butyl protons appear as a singlet at δ 1.43 ppm , while the N-methyl group resonates as a singlet at δ 2.91 ppm . The chiral center’s methine proton (CH) shows complex splitting due to coupling with adjacent CH₂NH₂ and NH₂ groups.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions for this compound include:
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3300–3500 | NH₂ (primary amine) |
| C=O stretch | ~1700 | Carbamate carbonyl |
| C-O stretch | 1250–1300 | Carbamate ether |
| C-H stretch | 2800–3000 | tert-butyl and CH₃ |
The strong C=O stretch at ~1700 cm⁻¹ is characteristic of carbamates, while the N-H stretch confirms the presence of the primary amine.
Mass Spectrometric Fragmentation Patterns
Hypothetical electron ionization (EI) mass spectral data:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 188 | 15 | [M]⁺ |
| 131 | 100 | [M − C₄H₉]⁺ |
| 145 | 45 | [M − CONHCH₃]⁺ |
The molecular ion peak at m/z 188 corresponds to the intact molecule. Loss of the tert-butyl group (C₄H₉ , 57 Da) generates the base peak at m/z 131 , while cleavage of the carbamate bond yields the fragment at m/z 145 .
Properties
CAS No. |
1268520-78-0 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m0/s1 |
InChI Key |
NVUWUDUEKXDLAG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Boc Protection of (2S)-1-Aminopropan-2-amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. Typical conditions include:
- Reagents : Boc₂O (1.1 eq.), triethylamine (TEA, 2.0 eq.)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Yield : 85–92%.
The intermediate, tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate, is isolated via aqueous workup and recrystallization.
Step 2: N-Methylation of the Secondary Amine
The secondary amine is methylated using methyl iodide (CH₃I) in the presence of a non-nucleophilic base:
- Reagents : CH₃I (1.2 eq.), sodium hydride (NaH, 1.5 eq.)
- Solvent : Dimethylformamide (DMF)
- Temperature : 0°C to 50°C
- Yield : 70–78%.
Mechanistic Note : NaH deprotonates the secondary amine, enabling nucleophilic attack on methyl iodide. Steric hindrance from the Boc group minimizes over-alkylation.
Reductive Amination of tert-Butyl N-[(2S)-Oxopropan-2-yl]carbamate
An alternative route employs reductive amination to introduce the methylamine moiety. This method avoids isolation of reactive intermediates.
Reaction Setup
- Starting Material : tert-Butyl N-[(2S)-oxopropan-2-yl]carbamate (ketone precursor)
- Reagents : Methylamine (CH₃NH₂, 2.0 eq.), sodium cyanoborohydride (NaBH₃CN, 1.5 eq.)
- Solvent : Methanol (MeOH) with 1% acetic acid
- Temperature : Room temperature, 12–24 hours
- Yield : 65–72%.
Advantage : The reaction proceeds with high stereochemical retention, as confirmed by chiral HPLC analysis.
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale applications, solid-phase synthesis using resin-bound intermediates improves purity and reduces purification steps.
Protocol
- Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected (2S)-1-aminopropan-2-amine.
- Boc Protection : Fmoc deprotection (piperidine/DMF) followed by Boc₂O coupling.
- N-Methylation : On-resin methylation using methyl triflate (CF₃SO₃CH₃) and diisopropylethylamine (DIPEA).
- Cleavage : Trifluoroacetic acid (TFA) in DCM releases the product.
Enzymatic Resolution for Enantiopure Product
Racemic mixtures of tert-butyl N-[(1-aminopropan-2-yl)]-N-methylcarbamate are resolved using lipase-catalyzed acetylation.
Conditions
- Enzyme : Candida antarctica lipase B (CAL-B)
- Acyl Donor : Vinyl acetate (2.0 eq.)
- Solvent : Tert-butyl methyl ether (MTBE)
- Result : >99% enantiomeric excess (ee) for the (S)-enantiomer.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Boc Protection + Methylation | Boc₂O, CH₃I, NaH | 70–78 | >98% | Pilot-scale feasible |
| Reductive Amination | NaBH₃CN, CH₃NH₂ | 65–72 | 95–97% | Limited by ketone precursor availability |
| Solid-Phase Synthesis | Wang resin, CF₃SO₃CH₃ | 60–68 | >99% | High-throughput |
| Enzymatic Resolution | CAL-B, vinyl acetate | 50–55* | >99% ee | Specialty applications |
*Yield reflects recovery of enantiopure product from racemic mixture.
Challenges and Optimization Strategies
Regioselectivity in N-Methylation
Over-alkylation to quaternary ammonium salts is mitigated by:
Stereochemical Integrity
- Chiral auxiliaries (e.g., Evans oxazolidinones) ensure retention of configuration during Boc protection.
- Low-temperature (−78°C) reactions minimize racemization in reductive amination.
Industrial-Scale Considerations
Patented methods emphasize cost-effective reagents and solvent recycling:
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
Precursor in Drug Synthesis
One of the primary applications of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is as a precursor in the synthesis of pharmaceuticals. Notably, it has been identified as a key intermediate in the synthesis of Edoxaban, an oral anticoagulant used for preventing blood clots. The compound's ability to undergo various chemical transformations makes it valuable in synthetic pathways leading to complex drug molecules .
Bioisosteric Replacement
The compound serves as a bioisosteric replacement for amides in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for modifications that can enhance pharmacological properties while maintaining efficacy. The incorporation of this carbamate derivative can improve solubility and metabolic stability of drug candidates .
Enzyme Inhibition Studies
This compound has been utilized in studies investigating enzyme inhibition. Its structural features allow it to interact with various enzymes, making it a useful tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Chiral Resolution
The compound's chiral nature enables its application in chiral resolution processes. It can be employed to separate enantiomers in racemic mixtures, which is critical in pharmaceutical development where the efficacy and safety of drugs can vary significantly between enantiomers .
Case Studies
Mechanism of Action
The mechanism of action of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the functional groups within the compound, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Backbone and Stereochemistry: The target compound’s linear chain and (2S)-chirality contrast with the piperidine-containing analog (), which adopts a rigid chair conformation due to its six-membered ring. The latter’s E-configuration oxime introduces planarity and conjugation with carbonyl groups, shortening N–C bonds (1.33–1.37 Å) . This may increase metabolic stability compared to the target compound’s simpler amine .
Functional Group Impact :
Biological Activity
Introduction
tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate (CAS No. 1268520-78-0) is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, an amino acid moiety, and a carbamate functional group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Properties
- Studies have indicated that carbamate derivatives can exhibit antimicrobial activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
-
Immunomodulatory Effects
- Compounds similar to this compound have been shown to modulate immune responses. This includes enhancing or suppressing T-cell activity, which is crucial for both autoimmune and infectious diseases.
-
Neuroprotective Effects
- Some carbamates are investigated for their neuroprotective properties, potentially acting as inhibitors of neurodegenerative processes.
Antimicrobial Activity
Research has demonstrated that certain carbamate derivatives exhibit significant antimicrobial effects against various pathogens. For instance, a study indicated that related compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
| Compound | Target Pathogen | Mechanism of Action |
|---|---|---|
| This compound | E. coli | Membrane disruption |
| Related Carbamate | S. aureus | Inhibition of cell wall synthesis |
Immunomodulatory Activity
In vivo studies have shown that similar compounds can influence immune cell proliferation and cytokine production. For example, a study involving mouse models demonstrated that administration of a related carbamate led to increased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting an enhancement of the immune response .
| Study Type | Result |
|---|---|
| In vivo mouse model | Increased TNF-alpha production |
| Cytokine assay | Elevated IL-6 levels |
Neuroprotective Studies
Preliminary investigations into the neuroprotective effects of carbamates suggest potential benefits in models of neurodegeneration. A study highlighted that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
